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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the use of FNDR-20123, a novel
histone deacetylase (HDAC) inhibitor, in a humanized mouse model for the study of malaria.
The provided protocols are based on established research to ensure reproducibility and
accuracy in your experiments.

Introduction

FNDR-20123 is a first-in-class, orally active anti-malarial compound that functions as a potent
inhibitor of histone deacetylases (HDACSs).[1][2][3] The emergence of drug-resistant strains of
Plasmodium falciparum necessitates the development of novel therapeutics with unique
mechanisms of action.[3][4] HDACs represent a promising therapeutic target in malaria, and
FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in preclinical in vivo
models.[3][4] This document outlines the key characteristics of FNDR-20123 and provides a
detailed protocol for its evaluation in a severe combined immunodeficiency (SCID) mouse
model of human P. falciparum malaria.

Mechanism of Action

FNDR-20123 exerts its anti-malarial activity by inhibiting HDACSs, which are crucial enzymes in
the epigenetic regulation of gene expression in Plasmodium falciparum.[3] By inhibiting these
enzymes, FNDR-20123 disrupts the normal lifecycle of the parasite. It is a pan-HDAC inhibitor,
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affecting multiple HDAC isoforms.[5] This distinct mechanism of action suggests that FNDR-
20123 may be effective against parasite strains that have developed resistance to other anti-
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malarial drugs.[4]

Histone Deacetylase (HDAC)
in Plasmodium falciparum

Deacetylates

Deacetylation by HDACs

Altered Chromatin
Structure
Disrupted Gene
Expression

Click to download full resolution via product page

Acetylation by HATs

FNDR-20123 Mechanism of Action

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://scispace.com/pdf/discovery-of-fndr-20123-a-histone-deacetylase-inhibitor-for-3l05503j4b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://www.benchchem.com/product/b11936684?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Data Presentation

In Vitro Activity of FNDR-20123

Parameter IC50 Value Target Notes
Plasmodium HDAC
o 31 nM[1][2][4] Pan-HDAC
Inhibition
Human HDAC
o 3 nM[1][2][4] Pan-HDAC
Inhibition

P. falciparum Asexual

Blood Stage

Effective against
41 nM[1][2][4] multi-drug resistant

strains.[4]

Male Gametocytes

Indicates potential for
190 nM[1][2][4] transmission control.

[4]

Female Gametocytes

> 5 uM[4]

Vo Eff [ ] : lel

Route of

Compound Dose (mg/kg) L. . Parasitemia (%)
Administration

FNDR-20123 10 Oral (p.o.) 6.5[1][2]

FNDR-20123 50 Oral (p.0.) 2.57[1][2]

Pharmacokinetic and Safety Profile of FNDR-20123
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Parameter Value Species Notes

At 100 mg/kg oral

Cmax 1.1 uM[4][6 Rat
HMLAILE] dose.[4][6]
T1/2 5.5 h[4][6] Rat
Liver Microsome > 75% remaining after ) .
- Human, Mouse, Rat High stability.[4]
Stability 2h
Plasma Protein o
o 57%l[4] Human Low binding.[4]
Binding
. No significant liability.
hERG Liability > 100 uM[4]

[4]

_— Does not inhibit tested
CYP Isoform Inhibition IC50 > 25 uM[4] <of ”
isoforms.

Cytotoxicity (HepG-2,

THP-1) Negligible[4][6]

Experimental Protocols
In Vivo Efficacy Study in a SCID Mouse Model of Human
P. falciparum Malaria

This protocol is adapted from the methodology described for the evaluation of FNDR-20123.[4]
[5]

1. Animal Model:

Species: Severe Combined Immunodeficient (SCID) mice.

Housing: Maintained in a sterile environment to prevent opportunistic infections.

Humanization: Mice are engrafted with human erythrocytes to allow for the propagation of P.
falciparum.

N

. Parasite Strain:
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Plasmodium falciparum (specific strain as required, including multi-drug resistant strains).
. Infection Protocol:
At day 0, infect SCID mice with P. falciparum-parasitized human erythrocytes.

The inoculum should contain approximately 2 x 107 parasitized erythrocytes in a volume of
0.1 ml.[4][5]

Administer the inoculum intravenously or intraperitoneally.
. Drug Formulation and Administration:

Preparation: Dissolve FNDR-20123 in 100% DMSO for a stock solution.[4][5] Further
dilutions can be made in an appropriate vehicle for administration.

Dosing:

[¢]

Begin treatment on day 3 post-infection and continue for 4 consecutive days (until day 6).

[4][5]

[¢]

Administer a single daily dose.[4][5]

[e]

Test various routes of administration, including oral (p.o.), subcutaneous (s.c.), and
intraperitoneal (i.p.).[4]

[¢]

Recommended oral doses for efficacy testing are 10 mg/kg and 50 mg/kg.[1][2]

[e]

The administration volume should be adjusted to 10 ml/kg.[4][5]

Control Groups:

o Vehicle Control: Administer the drug vehicle alone.

o Positive Control: Use a standard anti-malarial drug like Chloroquine for comparison.[4][5]
. Monitoring and Sample Collection:

On day 7 post-infection, collect a small volume of blood (e.g., 2 pl) from the tail vein.[4][5]
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Monitor the general health and body weight of the mice daily.
. Determination of Parasitemia:

Prepare thin blood smears from the collected blood samples.

Stain the smears with Giemsa stain.

Determine the percentage of parasitized red blood cells by counting at least 10,000
erythrocytes under a microscope.[4][5]

Hematocrit can be determined by FACS analysis.[4]
. Data Analysis:
Calculate the mean parasitemia for each treatment group.

Compare the parasitemia in the FNDR-20123 treated groups to the vehicle control group to
determine the percentage of parasite inhibition.

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance
of the observed effects.
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Experimental Workflow for In Vivo Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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